molecular formula C13H17N3O4 B8638627 4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid

4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid

Cat. No.: B8638627
M. Wt: 279.29 g/mol
InChI Key: KMZWLMSOHGMGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid is a chemical compound that features a piperidine ring substituted with a methyl group and an amino group, attached to a nitrobenzoic acid moiety

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid

InChI

InChI=1S/C13H17N3O4/c1-15-6-4-10(5-7-15)14-11-3-2-9(13(17)18)8-12(11)16(19)20/h2-3,8,10,14H,4-7H2,1H3,(H,17,18)

InChI Key

KMZWLMSOHGMGOA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .

Mechanism of Action

The mechanism of action of 4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group and the piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

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